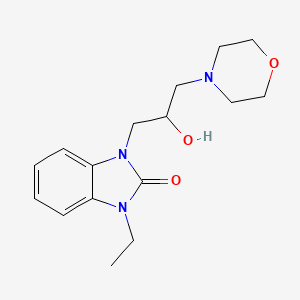
2-(3-Chlorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone, commonly known as etizolam, is a thienodiazepine derivative that has been widely used in scientific research. It is a psychoactive drug that has similar effects to benzodiazepines, such as reducing anxiety and inducing sleep. Etizolam has become a popular research chemical due to its unique properties and potential applications in various fields of study. In
作用机制
Etizolam acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the brain. This results in an increase in the binding affinity of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This ultimately leads to a decrease in neuronal excitability, resulting in the anxiolytic and sedative effects of etizolam.
Biochemical and Physiological Effects:
Etizolam has a range of biochemical and physiological effects. It has been shown to reduce anxiety, induce sleep, and produce muscle relaxation in animal studies. Etizolam has also been shown to have anticonvulsant properties and can reduce the severity and frequency of seizures in animal models. In addition, etizolam has been shown to have analgesic properties and can reduce pain in animal studies.
实验室实验的优点和局限性
Etizolam has several advantages for lab experiments. It is a potent and selective agonist of the GABA-A receptor, making it a useful tool for studying the mechanism of action of thienodiazepines and their potential applications in the treatment of anxiety disorders. Etizolam is also relatively easy to synthesize and has a high purity, making it a cost-effective option for researchers. However, etizolam has several limitations for lab experiments. It has a short half-life and can be rapidly metabolized in the body, making it difficult to maintain stable plasma concentrations. In addition, etizolam has a high potential for abuse and dependence, making it a controlled substance in many countries.
未来方向
There are several future directions for research on etizolam. One area of interest is the potential use of etizolam in the treatment of anxiety disorders and other psychiatric disorders. Another area of interest is the development of new thienodiazepine derivatives with improved pharmacological properties and reduced potential for abuse and dependence. Additionally, further research is needed to better understand the mechanism of action of etizolam and other thienodiazepines, as well as their potential applications in various fields of study.
合成方法
Etizolam can be synthesized through several methods. One of the most common methods is the reaction between 2-chloro-N-(2-oxo-3-phenyl-2,3-dihydro-1H-benzo[f]chromen-4-yl)acetamide and pyrrolidine in the presence of a base. The reaction results in the formation of etizolam as a white crystalline powder. Other methods include the reaction between 2-chloro-N-(2-oxo-3-phenyl-2,3-dihydro-1H-benzo[f]chromen-4-yl)acetamide and piperidine or the reaction between 2-chloro-N-(2-oxo-3-phenyl-2,3-dihydro-1H-benzo[f]chromen-4-yl)acetamide and morpholine.
科学研究应用
Etizolam has been widely used in scientific research due to its unique properties. It has been used as a model compound for studying the mechanism of action of thienodiazepines and their potential applications in the treatment of anxiety disorders. Etizolam has also been studied for its potential use in the treatment of depression, insomnia, and other psychiatric disorders. In addition, etizolam has been used in animal studies to investigate its effects on memory and learning.
属性
IUPAC Name |
2-(3-chlorophenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-4-3-5-11(8-10)16-9-12(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMISZROSJPRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)
![Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)

![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)



![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)
![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)
![1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7510509.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)

![N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)
